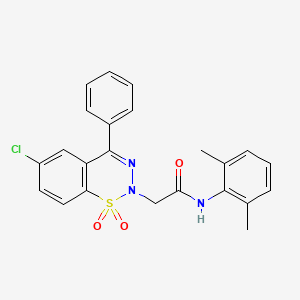

3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

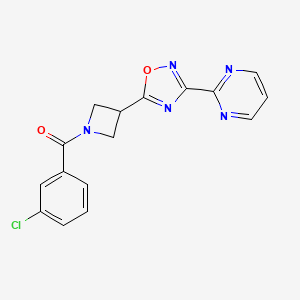

“3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine” is a chemical compound with the CAS Number: 116233-20-6 . It has a molecular weight of 282.22 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20BrN/c1-13(2)5-6-14(3,4)10-8-12(16)11(15)7-9(10)13/h7-8H,5-6,16H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

This compound has a molecular weight of 282.22 . Other physical and chemical properties such as melting point, boiling point, density, and pKa are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Tumor Inhibitory and Antioxidant Activity :

- 3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine has been utilized in the synthesis of new polyfunctionally substituted derivatives demonstrating tumor inhibitory and antioxidant activities. These derivatives exhibit significant potency against liver cancer cells, comparing favorably with doxorubicin, a reference drug (Hamdy, Anwar, Abu-Zied, & Awad, 2013).

Synthesis of Tetrahydronaphthalene Derivatives :

- The chemical has been involved in the synthesis of 1-substituted 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diols and 5,5,8,8-tetrahydronaphthalene-2,3-dione. These derivatives are valuable for further chemical transformations (Zherebtsov, Arsenyev, Chesnokov, & Cherkasov, 2020).

Development of Dopaminergic Compounds :

- It is a precursor in synthesizing dopaminergic compounds, particularly 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, showcasing its potential in developing biologically active compounds (Öztaşkın, Göksu, & SeÇen, 2011).

Precursor for Thiazolidinones and Benzothiazepinones :

- The compound acts as a precursor in synthesizing various thiazolidinones and benzothiazepinones, with observed atropisomerism in some derivatives. These substances have potential applications in medicinal chemistry (Drawanz et al., 2017).

Sulfonated Derivatives Synthesis :

- Sulfonation of related naphthylamines, including the 3-Bromo-5,5,8,8-tetramethyl variant, leads to the formation of sulfonic acid derivatives, important in various chemical reactions (Courtin, 1981).

Photoinduced Electron Transfer Processes :

- In photoreaction studies, derivatives of this compound have been used in radical cyclization and ring expansion reactions, demonstrating its utility in photochemical processes (Hasegawa, 1997).

Synthesis of Tetrahydro-β-carbolines :

- This compound plays a role in synthesizing 3,4-fused tetrahydro-β-carbolines, a new class of compounds with potential pharmacological significance (Malhotra et al., 2013).

Synthesis of Silicon-Based Drugs and Odorants :

- Its derivatives have been used in creating new building blocks for synthesizing silicon-based drugs and odorants, showcasing its versatility in organic synthesis (Büttner et al., 2007).

Stereoselective Reduction in Synthesis :

- It has been used in stereoselective reduction processes to create bioactive compounds, highlighting its importance in chiral synthesis (Wei-dong, 2013).

Reductive Debromination in Organic Synthesis :

- The compound's derivatives have been used in developing new methods for reductive debromination, essential for synthesizing various organic compounds (Nishiyama et al., 2005).

Eigenschaften

IUPAC Name |

3-bromo-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN/c1-13(2)5-6-14(3,4)10-8-12(16)11(15)7-9(10)13/h7-8H,5-6,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVFUMDICFXFBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=CC(=C(C=C21)N)Br)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Fluorophenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2472156.png)

![2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2472160.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenylpropanamide](/img/structure/B2472161.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] thiophene-2-carboxylate](/img/structure/B2472163.png)

![N-benzo[g][1,3]benzothiazol-2-yl-2,4-dimethylbenzamide](/img/structure/B2472169.png)

![2-Methyl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B2472170.png)

![ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate](/img/structure/B2472172.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide](/img/structure/B2472173.png)